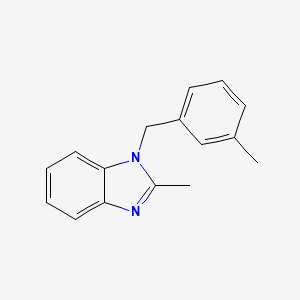
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine, also known as BAMMA, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is primarily found in the brain. BAMMA has been the subject of scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery.
作用機序
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine acts as a selective agonist of TAAR1, which is a G protein-coupled receptor that is coupled to the Gαs signaling pathway. Upon activation, TAAR1 stimulates the production of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA), which leads to the modulation of various downstream signaling pathways. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood, motivation, and reward. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has also been shown to enhance cognitive function, including learning and memory, and to have anxiolytic and antidepressant-like effects. Additionally, (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has several advantages and limitations for lab experiments. Its high selectivity and potency as a TAAR1 agonist make it a useful tool for studying the physiological and behavioral effects of TAAR1 activation. However, its limited solubility in water and its potential toxicity at high doses may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine. One potential direction is the development of TAAR1 agonists as potential treatments for neuropsychiatric disorders, such as schizophrenia, depression, and addiction. Another potential direction is the investigation of the role of TAAR1 in the regulation of immune function and inflammation. Additionally, the development of more selective and potent TAAR1 agonists may lead to a better understanding of the physiological and behavioral effects of TAAR1 activation.
合成法
The synthesis of (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine involves the reaction between 5-bromo-2-methoxybenzaldehyde and 2-methoxy-5-methylphenylamine in the presence of a reducing agent, such as sodium borohydride. The reaction yields (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine as a white crystalline solid with a high purity and yield.
科学的研究の応用
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been extensively studied for its potential applications in neuroscience research. TAAR1 is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus, and is involved in the modulation of neurotransmitter systems, such as dopamine, serotonin, and glutamate. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to activate TAAR1 and modulate these neurotransmitter systems, leading to various physiological and behavioral effects.
特性
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-4-6-16(20-3)14(8-11)18-10-12-9-13(17)5-7-15(12)19-2/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCDVBWGHSASQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxybenzyl)-2-methoxy-5-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)



![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)

![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)


![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)
